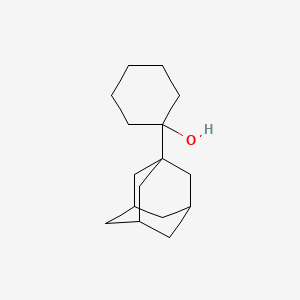

1-(1-Adamantyl)cyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Adamantyl)cyclohexanol is an organic compound characterized by the presence of an adamantyl group attached to a cyclohexanol moiety The adamantyl group is a tricyclic structure known for its rigidity and stability, while cyclohexanol is a six-membered ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)cyclohexanol can be synthesized through a Grignard-type reaction involving 1-bromoadamantane and reactive calcium. The process involves the following steps :

- Preparation of active calcium using lithium biphenylide and calcium bromide in tetrahydrofuran (THF).

- Addition of 1-bromoadamantane to the activated calcium at -78°C.

- Subsequent addition of cyclohexanone to the reaction mixture.

- Gradual warming of the mixture to -20°C and quenching with water.

- Purification through flash-column chromatography and recrystallization from hexanes.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of reactive calcium and controlled reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of adamantylcyclohexanone or adamantylcyclohexanoic acid.

Reduction: Formation of adamantylcyclohexane.

Substitution: Formation of adamantylcyclohexyl halides or ethers.

Scientific Research Applications

1-(1-Adamantyl)cyclohexanol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Industry: Utilized in the development of advanced materials, including high-energy fuels and lubricants.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)cyclohexanol involves its interaction with molecular targets and pathways. The adamantyl group imparts rigidity and stability to the compound, enhancing its binding affinity to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These properties make it a valuable scaffold for drug design and development .

Comparison with Similar Compounds

1-Adamantylacetic acid: Known for its use in the synthesis of sterically hindered ketenes.

1-Adamantylamine: Utilized in the development of antiviral drugs.

1-Adamantanol: A precursor for various adamantane derivatives.

Uniqueness: 1-(1-Adamantyl)cyclohexanol is unique due to the combination of the adamantyl group’s rigidity and the cyclohexanol moiety’s versatility. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Biological Activity

1-(1-Adamantyl)cyclohexanol is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 196.30 g/mol |

| CAS Number | 103-44-8 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antiviral Activity : Similar to other adamantane derivatives, it may interfere with viral replication mechanisms, particularly in influenza viruses. The adamantyl group is known to enhance membrane permeability, potentially disrupting viral envelopes .

- Neuroprotective Effects : Research indicates that compounds with adamantane structures can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease treatment .

Antiviral Studies

In studies examining the antiviral properties of adamantane derivatives, this compound demonstrated significant activity against influenza A viruses. The compound's mechanism involves blocking the M2 ion channel, which is crucial for viral uncoating and replication.

Neuroprotective Studies

Research has shown that this compound can reduce neuronal cell death in models of oxidative stress. It was found to decrease the levels of reactive oxygen species (ROS) and enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Study 1: Influenza A Virus Inhibition

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various adamantane derivatives, including this compound. The results indicated that this compound inhibited the replication of influenza A virus strains with an IC50 value comparable to that of amantadine, a well-known antiviral agent .

Case Study 2: Neuroprotection in Animal Models

In a study conducted on rodents subjected to induced oxidative stress, administration of this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

- Hydroxyl Group Positioning : The placement of the hydroxyl group on the cyclohexane ring affects both solubility and biological activity.

- Substituent Variations : Modifications to the adamantane core can enhance or diminish antiviral potency. For instance, substituents that increase lipophilicity tend to improve membrane penetration and bioavailability .

Properties

CAS No. |

84213-80-9 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-(1-adamantyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H26O/c17-16(4-2-1-3-5-16)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,17H,1-11H2 |

InChI Key |

UOBODJWUBDCLBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C23CC4CC(C2)CC(C4)C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.